molecular formula C7H8ClNO2 B7469142 5-chloro-N,N-dimethylfuran-2-carboxamide

5-chloro-N,N-dimethylfuran-2-carboxamide

Cat. No.: B7469142
M. Wt: 173.60 g/mol
InChI Key: LMDCNPJBIXSFBE-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dimethylfuran-2-carboxamide is a furan-derived carboxamide featuring a chlorine substituent at the 5-position of the furan ring and dimethylamine groups on the carboxamide nitrogen. Compounds with similar frameworks, such as 5-chloro-substituted furan or benzamide derivatives, often exhibit mechanisms involving tubulin inhibition, cell cycle arrest, and selective cytotoxicity against cancer cell lines .

Properties

IUPAC Name

5-chloro-N,N-dimethylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDCNPJBIXSFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-chloro-N,N-dimethylfuran-2-carboxamide with structurally related compounds, focusing on substituent effects, biological activity, and mechanistic insights.

Structural Analogs in the Furan Carboxamide Family

2.1.1. 5-(2-Azido-4-Chlorophenyl)-N,N-Dimethylfuran-2-Carboxamide (CAS 62144-42-7)
  • Structure : Features a 2-azido-4-chlorophenyl group at the 5-position of the furan ring and dimethylamine on the carboxamide.
  • Key Differences: The chlorine is part of a phenyl substituent rather than directly on the furan ring.
  • Activity: No direct biological data is reported, but the azide moiety may influence pharmacokinetic properties .
2.1.2. 5-(3-Chlorophenyl)-N-[4-(Diethylamino)Phenyl]Furan-2-Carboxamide
  • Structure: Contains a 3-chlorophenyl group at the 5-position and a 4-(diethylamino)phenyl substituent on the carboxamide.
  • Key Differences: The chlorine is on a phenyl ring attached to the furan, and the amide nitrogen bears a bulkier diethylamino group.
  • Activity : While specific data is unavailable, similar compounds with aromatic substituents exhibit enhanced binding to cellular targets like tubulin .

Benzamide and Salicylamide Derivatives

The 2018 study on 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives provides insights into substituent effects on bioactivity, despite structural differences from the furan carboxamide .

2.2.1. Compound 24 (5-Chloro-N-[(N-4-Chlorophenyl)-4-Sulfamoylbenzyl]Salicylamide)
  • Structure : Chlorine on the salicylamide core, a sulfamoylbenzyl group, and a 4-chlorophenyl substituent.
  • Activity :
    • IC₅₀ values: 0.12 µM (MCF-7), 0.15 µM (MDA-MB-231).
    • Mechanism: Tubulin polymerization inhibition, G2/M cell cycle arrest.
    • Selectivity Index (SI): >10 for breast cancer cell lines .
2.2.2. Compound 33 (5-Chloro-N-[(N-Cyclohexyl)-4-Sulfamoylbenzyl]Salicylamide)
  • Structure : Cyclohexylamine substituent on the sulfamoylbenzyl group.
  • Activity :
    • IC₅₀ values: 0.09 µM (Caco-2), 0.11 µM (HCT-116).
    • Mechanism: Enhanced binding to tubulin’s colchicine site via hydrophobic interactions.
    • SI: >8 for colon cancer cell lines .

Substituent Effects on Activity

  • Chlorine Position : Direct substitution on the furan/benzamide core (as in this compound) may enhance electrophilicity and target binding compared to chlorophenyl-substituted analogs.
  • Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., Compounds 24 and 33) exhibit stronger tubulin inhibition due to sulfonyl group interactions with tubulin’s ASN 258 and GLN 11 residues .

Comparative Data Tables

Table 2: Mechanistic Insights

Compound Target Binding Interactions Biological Outcome
Compound 24 Tubulin (Colchicine site) Hydrogen bonds with GLN 11, ASN 258 G2/M arrest, apoptosis
Compound 33 Tubulin (Colchicine site) Hydrophobic interactions with VAL 315 Mitotic catastrophe
This compound (Analog) Hypothesized tubulin Potential π-π stacking with aromatic residues Unreported (Theoretical)

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